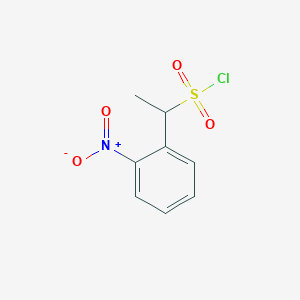

1-(2-Nitrophenyl)ethanesulfonyl chloride

描述

属性

分子式 |

C8H8ClNO4S |

|---|---|

分子量 |

249.67 g/mol |

IUPAC 名称 |

1-(2-nitrophenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H8ClNO4S/c1-6(15(9,13)14)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3 |

InChI 键 |

OGRHYKRDIGQZIR-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)Cl |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- The nitro-phenyl group in this compound increases molecular weight and likely reduces volatility compared to aliphatic analogs.

- Ethanesulfonyl Chloride (CAS 594-44-5) exhibits simpler aliphatic structure and higher volatility, while 2-Chloroethanesulfonyl Chloride features dual chlorine substituents, enhancing its reactivity .

Key Observations :

Key Observations :

- All three compounds require precautions against moisture and incompatible substances (e.g., bases, oxidizers).

- Workplace controls (e.g., ventilation, spill containment) are critical for 2-Chloroethanesulfonyl Chloride due to its acute toxicity .

准备方法

Ortho-Directed Nitration of Phenethyl Chloride

The nitration of phenethyl chloride (C₆H₅CH₂CH₂Cl) under controlled conditions yields 1-chloro-2-(2-nitrophenyl)ethane. While nitration typically favors para substitution, ortho selectivity is achievable using low-temperature nitration (-5°C to 0°C) with fuming nitric acid. For example, adding fuming HNO₃ to phenethyl chloride at 0°C over 45 minutes produces the ortho-nitro derivative in 30% yield after crystallization. Key challenges include competing para substitution and side reactions from the electron-withdrawing chloride group.

Sulfite Displacement and Chlorination

The chloride group in 1-chloro-2-(2-nitrophenyl)ethane is displaced via nucleophilic substitution with sodium sulfite (Na₂SO₃), forming sodium 1-(2-nitrophenyl)ethanesulfonate. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonate to the sulfonyl chloride. This method, though indirect, avoids harsh sulfonation conditions on the aromatic ring.

Diazonium Salt-Mediated Sulfonyl Chloride Formation

Diazotization of 2-Nitrophenethylamine

Starting from 2-nitrophenethylamine, diazotization with sodium nitrite (NaNO₂) in HCl at -5°C generates a diazonium salt. This intermediate reacts with sulfur dioxide (SO₂) and chlorine (Cl₂) in the presence of copper(I) chloride (CuCl), introducing the sulfonyl chloride group directly. The reaction proceeds via radical intermediates, with SO₂ inserting into the C–N bond of the diazonium salt, followed by chlorination.

Optimization of Reaction Conditions

Critical parameters include:

-

Temperature: Maintaining -5°C during diazotization prevents premature decomposition.

-

Stoichiometry: A 1.1:1 molar ratio of NaNO₂ to amine ensures complete diazotization.

-

Catalysis: CuCl (0.1 equiv) accelerates sulfonyl chloride formation.

Purification involves sequential washing with NaHCO₃ and brine, yielding 86% pure product after recrystallization.

Direct Sulfurylation of 2-Nitrophenylethane

Chlorosulfonic Acid-Mediated Sulfonation

Treating 2-nitrophenylethane (C₆H₄(NO₂)CH₂CH₃) with chlorosulfonic acid (HSO₃Cl) introduces the sulfonyl chloride group directly. The reaction requires anhydrous conditions and proceeds via electrophilic aromatic substitution, though the nitro group’s meta-directing effect necessitates elevated temperatures (80–100°C).

Limitations and Byproducts

Competing sulfonation at the ethyl chain’s β-carbon generates branched isomers, reducing yield. Neutralization with ice water and extraction with dichloromethane isolates the desired product.

Industrial-Scale Synthesis via Sequential Functionalization

Multi-Step Process from 3-Fluoroacetophenone

A patent-pending method for analogous compounds involves nitration, reduction, iodination, and sulfonation. Adapted for this compound:

-

Nitration : 3-Fluoroacetophenone is nitrated at -15°C to -5°C, yielding 1-(5-fluoro-2-nitrophenyl)ethanone.

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone to 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

-

Iodination : Triphenylphosphine (PPh₃) and iodine (I₂) convert the alcohol to 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.

-

Sulfonation-Chlorination : Reaction with SOCl₂ introduces the sulfonyl chloride group, achieving >60% yield.

Comparative Analysis of Methods

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(2-nitrophenyl)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure full-body coverage to avoid skin/eye contact, as sulfonyl chlorides cause severe irritation and burns .

- Ventilation : Employ local exhaust ventilation or fume hoods to minimize inhalation risks. Respiratory protection (e.g., NIOSH-approved masks) is mandatory if engineering controls are insufficient .

- Emergency Measures : Immediate decontamination with water showers/eye washes is required upon exposure. Contaminated clothing must be removed and laundered separately .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Moisture Control : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis, which generates toxic HCl gas .

- Temperature : Keep at 2–8°C in a cool, dry environment. Avoid proximity to heat sources or oxidizing agents (e.g., peroxides, chlorates) due to explosive incompatibilities .

Q. What synthetic routes are commonly used to prepare sulfonyl chloride derivatives like this compound?

- Methodological Answer :

- Chlorosulfonation : React 1-(2-nitrophenyl)ethane with chlorosulfonic acid under controlled conditions (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or in situ FTIR for sulfonic acid intermediate formation .

- Purification : Use fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the product. Confirm purity via melting point analysis and ¹H-NMR .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound with nucleophiles be resolved?

- Methodological Answer :

- Controlled Kinetic Studies : Perform reactions under standardized conditions (e.g., equimolar ratios, 25°C) with varying nucleophiles (amines, alcohols). Use HPLC-MS to quantify intermediates and byproducts .

- Computational Modeling : Apply DFT calculations to compare activation energies of competing pathways (e.g., sulfonamide vs. sulfonate ester formation). Validate with experimental kinetic data .

Q. What analytical techniques are optimal for characterizing trace impurities in this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance impurities (e.g., hydrolyzed sulfonic acids) with ppm-level sensitivity. Use isotopic labeling (e.g., ¹³C) to distinguish degradation products .

- X-ray Crystallography : Resolve structural ambiguities in crystalline impurities. Pair with solid-state NMR to confirm polymorphic forms .

Q. How does the electron-withdrawing nitro group influence the electrophilicity of the sulfonyl chloride moiety?

- Methodological Answer :

- Electrochemical Analysis : Measure reduction potentials via cyclic voltammetry to quantify electrophilic strength. Compare with non-nitrated analogs (e.g., ethylsulfonyl chloride) .

- Reactivity Profiling : Conduct Hammett studies using para-substituted aryl nucleophiles. Correlate reaction rates with σ⁺ values to assess resonance/inductive effects .

Safety and Regulatory Considerations

Q. What are the long-term health risks associated with chronic exposure to sulfonyl chlorides?

- Methodological Answer :

- Epidemiological Data : While carcinogenicity/reproductive toxicity data are lacking for this compound, chronic exposure to analogous compounds (e.g., 2-chloroethanesulfonyl chloride) correlates with respiratory sensitization. Implement biomonitoring (e.g., urinary sulfonate metabolites) for at-risk personnel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。